molecular formula C15H15ClN4O B11967956 N'-(3-Chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide CAS No. 1477482-51-1

N'-(3-Chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B11967956
CAS No.: 1477482-51-1
M. Wt: 302.76 g/mol
InChI Key: YAWKUSXSGCSSTJ-RQZCQDPDSA-N
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Description

N’-(3-Chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a chlorobenzylidene group attached to a tetrahydroindazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzylidene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(3-Chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to induce apoptosis in cancer cells through caspase-independent pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Chlorobenzylidene)cyclohexanecarbohydrazide
  • N’-(3-Chlorobenzylidene)cyclopentanecarbohydrazide
  • Nicotinic acid hydrazones

Uniqueness

N’-(3-Chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to its specific structural features, such as the tetrahydroindazole ring and the chlorobenzylidene group. These structural elements contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

CAS No.

1477482-51-1

Molecular Formula

C15H15ClN4O

Molecular Weight

302.76 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C15H15ClN4O/c16-11-5-3-4-10(8-11)9-17-20-15(21)14-12-6-1-2-7-13(12)18-19-14/h3-5,8-9H,1-2,6-7H2,(H,18,19)(H,20,21)/b17-9+

InChI Key

YAWKUSXSGCSSTJ-RQZCQDPDSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC(=CC=C3)Cl

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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